molecular formula C17H19NO4S B1451336 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-93-9

4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No. B1451336
M. Wt: 333.4 g/mol
InChI Key: TZGZKZITLHCATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound that is also known as ibuprofen acid or N-(p-isobutylphenylsulfonyl) cysteine (NIPAC). It contains a total of 43 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .


Molecular Structure Analysis

The molecule contains a total of 42 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 43 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 333.4 g/mol. The pKa value of a similar compound, 4-(Methylsulfonyl)benzoic acid, is 3.48 and 8.36 in water and methanol at 25°C .

Scientific Research Applications

Antituberculosis Activity

Organotin(IV) complexes, incorporating structures related to 2-[(2,6-dimethylphenyl)amino]benzoic acid, have shown remarkable antituberculosis activity. The structural diversity of the organotin moiety significantly influences their antituberculosis effectiveness. Triorganotin(IV) complexes, in particular, demonstrate superior activity, which may be attributed to the decreased toxicity associated with the organic ligand's nature and the structural arrangement of these compounds (Iqbal, Ali, & Shahzadi, 2015).

Degradation and Stability Studies

In the context of nitisinone (NTBC), a study focusing on its stability and degradation processes revealed insights into the environmental and pharmacological implications of related compounds. Nitisinone's stability and its degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid, were examined under various conditions, shedding light on the stability and potential risks associated with its use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Antioxidant Capacity Assays

The review on ABTS/PP decolorization assays for evaluating antioxidant capacity discussed reaction pathways of specific antioxidants, including those related to benzoic acid derivatives. It highlighted the complexity of determining antioxidant capacity due to different reaction mechanisms, such as coupling and oxidation without coupling, underscoring the need for further investigation into these assays' specificity and relevance (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen by advanced oxidation processes provided insights into the reaction mechanisms, by-products, and biotoxicity of these processes. It emphasized the potential of these methods in addressing water scarcity and environmental contamination by recalcitrant compounds, including derivatives of benzoic acid (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

4-[(2,6-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-5-4-6-13(2)16(12)18(23(3,21)22)11-14-7-9-15(10-8-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZKZITLHCATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 2
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 3
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 4
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 5
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 6
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.